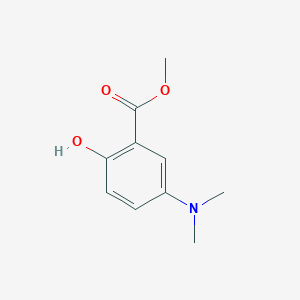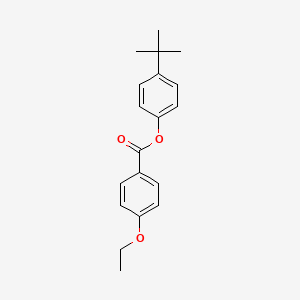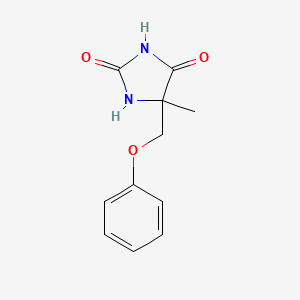
(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol: ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorphenylgruppe, einer Tolylgruppe und einer Pyrazolylgruppe aus, die an eine Methanol-Einheit gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol erfolgt in der Regel durch die Reaktion von 4-Fluorbenzaldehyd mit 1-O-Tolyl-1H-pyrazol in Gegenwart eines Reduktionsmittels wie Natriumborhydrid. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol unter kontrollierten Temperaturbedingungen durchgeführt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um (3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die Fluorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie: In der biologischen Forschung wird (3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Es kann als Ligand in Bindungsstudien oder als Sonde in biochemischen Assays dienen.
Medizin: Die Verbindung wird auf ihre möglichen therapeutischen Eigenschaften untersucht. Sie kann gegen bestimmte Krankheiten oder Zustände wirksam sein und ist damit ein Kandidat für die Medikamentenentwicklung.
Industrie: Im Industriebereich kann die Verbindung bei der Herstellung von Spezialchemikalien, Agrochemikalien und in Anwendungen der Materialwissenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Pyrazolylgruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (4-Fluorphenyl)methanol
- 1-O-Tolyl-1H-pyrazol
- 4-Fluorbenzaldehyd
Vergleich:
- (4-Fluorphenyl)methanol fehlt die Pyrazolylgruppe, wodurch es weniger vielseitig in chemischen Reaktionen einsetzbar ist.
- 1-O-Tolyl-1H-pyrazol besitzt nicht die Fluorphenylgruppe, was möglicherweise seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen verringert.
- 4-Fluorbenzaldehyd ist eine einfachere Verbindung und besitzt nicht die Methanoleinheit, was seine Anwendungsmöglichkeiten einschränkt.
Einzigartigkeit: (3-(4-Fluorphenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
618444-55-6 |
|---|---|
Molekularformel |
C17H15FN2O |
Molekulargewicht |
282.31 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
ZPLWVFAJRJMPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)





![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

